molecular formula C5H9NO2 B12860187 rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid

rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid

Cat. No.: B12860187
M. Wt: 115.13 g/mol
InChI Key: WCSASARZTXJEJS-WVZVXSGGSA-N
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Description

rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid: is a chiral amino acid derivative with a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid typically involves asymmetric synthesis techniques. One common method is the alkylation/cyclization of a chiral Ni(II) complex of glycine Schiff base . This method provides excellent yields and diastereoselectivity, making it suitable for practical synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the asymmetric synthesis method mentioned above suggests that it could be adapted for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and protein folding.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound’s chiral nature allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in drug development.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid: This compound is structurally similar but has a vinyl group instead of a methyl group.

    (1R,2S)-2-Aminocyclopentanecarboxylic acid: This compound has a cyclopentane ring instead of a cyclopropane ring.

Uniqueness

rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid is unique due to its specific chiral configuration and the presence of a cyclopropane ring. These features give it distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(1R,2S)-1-amino-2-methylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H9NO2/c1-3-2-5(3,6)4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-,5+/m0/s1

InChI Key

WCSASARZTXJEJS-WVZVXSGGSA-N

Isomeric SMILES

C[C@H]1C[C@@]1(C(=O)O)N

Canonical SMILES

CC1CC1(C(=O)O)N

Origin of Product

United States

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